methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate
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Overview
Description
Methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
The synthesis of methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate involves several steps. One common synthetic route includes the cycloaddition reactions involving acridine-based dipolarophiles, which reveal distinct regioselectivity patterns influenced mainly by electronic factors . The formation of regioisomers is favored under specific conditions, such as the use of 4-methoxybenzonitrile oxide . Industrial production methods may involve optimizing these reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used in studying cycloaddition reactions and regioselectivity patterns.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to methyl (2E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate include:
- Methyl (2E)-2-phenyl-3-(thiophen-2-yl)prop-2-enoate
- Methyl [(2E)-2-{[(5-chloro-2-thienyl)carbonyl]imino}-6-fluoro-1,3-benzothiazol-3(2H)-yl]acetate These compounds share similar structural features but differ in their specific functional groups and reactivity, highlighting the uniqueness of this compound.
Properties
Molecular Formula |
C22H19N3O4 |
---|---|
Molecular Weight |
389.4 g/mol |
IUPAC Name |
methyl (E)-2-cyano-3-[2-(2,3-dimethylphenoxy)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enoate |
InChI |
InChI=1S/C22H19N3O4/c1-13-7-5-9-18(15(13)3)29-20-17(11-16(12-23)22(27)28-4)21(26)25-10-6-8-14(2)19(25)24-20/h5-11H,1-4H3/b16-11+ |
InChI Key |
DPTLDIPPNQGRTP-LFIBNONCSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C(\C#N)/C(=O)OC)C |
Canonical SMILES |
CC1=C(C(=CC=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C(C#N)C(=O)OC)C |
Origin of Product |
United States |
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